2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol
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Overview
Description
2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines, which are essential components of DNA and RNA. This compound is characterized by the presence of an amino group, an ethyl group, and an ethanol group attached to the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 2-ethylbenzimidazole with ethylene oxide in the presence of a base to introduce the ethanol group .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Catalysts and solvents are carefully selected to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ethanol group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and optical brighteners .
Mechanism of Action
The mechanism of action of 2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol involves its interaction with various molecular targets. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It can also inhibit specific enzymes involved in cellular metabolism, leading to the disruption of essential biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-aminobenzimidazole
- 2-ethylbenzimidazole
- 2-(2-hydroxyethyl)benzimidazole
Uniqueness
2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol is unique due to the presence of both an amino group and an ethanol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
2-(5-amino-2-ethylbenzimidazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-11-13-9-7-8(12)3-4-10(9)14(11)5-6-15/h3-4,7,15H,2,5-6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIFVEIXLKDMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CCO)C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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